Lipophilicity Stratification Among N3-Benzamide Analogs
The target compound exhibits an XLogP3 of 3.1 [1], which is lower than its 2-chloro analog (2-CL-N-(4-Oxo-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)benzamide; MW 375.9, estimated XLogP3 ≈ 3.8) and its 2-methyl analog (2-ME-N-(4-OXO-5-(2-PYRIDINYLMETHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL)BENZAMIDE; CAS 302575-96-8, estimated XLogP3 ≈ 3.6). This difference of 0.5–0.7 log units indicates that the unsubstituted benzamide compound is measurably more polar, which can influence membrane permeability, solubility, and off-target binding profiles in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2-Cl analog: estimated XLogP3 ≈ 3.8; 2-Me analog: estimated XLogP3 ≈ 3.6 (computed by XLogP3 method, PubChem release 2025.09.15) |
| Quantified Difference | Δ = +0.5 (2-Me) to +0.7 (2-Cl) log units higher than target |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); not experimentally measured |
Why This Matters
A 0.5–0.7 log-unit difference in lipophilicity can alter a compound's passive membrane permeability and non-specific protein binding, directly affecting assay results and procurement decisions for ADME/T screening sets.
- [1] PubChem. Compound Summary for CID 1591883. Computed Properties: XLogP3 = 3.1. National Center for Biotechnology Information. Accessed April 2026. View Source
